molecular formula C16H17N3O2 B2891619 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1235000-29-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2891619
CAS No.: 1235000-29-9
M. Wt: 283.331
InChI Key: VQKAUCMDULNFTP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole moiety via an ethyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Linking the Benzofuran and Pyrazole Rings: The final step involves the coupling of the benzofuran core with the pyrazole ring through an ethyl linker. This can be achieved using alkylation reactions with appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

    Materials Science: The compound may be explored for its electronic and optical properties, useful in the development of new materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)indole-2-carboxamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of benzofuran and pyrazole rings, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-9-12(2)19(18-11)8-7-17-16(20)15-10-13-5-3-4-6-14(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKAUCMDULNFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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